REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[OH-].[K+]>>[Br:1][C:2]1[CH:10]=[C:6]2[C:7](=[O:9])[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([O:18][CH3:19])[CH:16]=3)[O:11][C:5]2=[N:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=C(C(=O)O)C1)OC1=CC=C(C=C1)OC
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Name
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polyphosphoric acid
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Quantity
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200 g
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Type
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reactant
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Smiles
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|
Name
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ice
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Quantity
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300 g
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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1.5 L
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Type
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reactant
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Smiles
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[OH-].[K+]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting yellow slurry was filtered
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Type
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WASH
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Details
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washed with 100 mL of ether
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Type
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CUSTOM
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Details
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The wet solid was then partitioned between water and DCM (1:1; 2000 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with DCM 5×500 mL
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Type
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WASH
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Details
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The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=C2C(=NC1)OC1=CC=C(C=C1C2=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |